molecular formula C4Br2I2S B11940600 2,5-Dibromo-3,4-diiodothiophene CAS No. 57308-90-4

2,5-Dibromo-3,4-diiodothiophene

Cat. No.: B11940600
CAS No.: 57308-90-4
M. Wt: 493.73 g/mol
InChI Key: CQAHAVGEEKTJQY-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-diiodothiophene is a perhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and iodine atoms in this compound makes it a valuable compound for various chemical applications, particularly in the field of organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-diiodothiophene typically involves halogenation reactions. One common method is the bromination of 3,4-diiodothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3,4-diiodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes and extended conjugated systems, which are valuable in organic electronics .

Mechanism of Action

The mechanism by which 2,5-Dibromo-3,4-diiodothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization and coupling, enabling the formation of complex molecular architectures. These interactions are crucial in the development of materials with desired electronic properties .

Comparison with Similar Compounds

Comparison: 2,5-Dibromo-3,4-diiodothiophene is unique due to its specific halogenation pattern, which imparts distinct electronic properties. Compared to its analogs, it offers a different reactivity profile and is particularly suited for applications requiring precise control over molecular interactions and electronic characteristics .

Properties

IUPAC Name

2,5-dibromo-3,4-diiodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2I2S/c5-3-1(7)2(8)4(6)9-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHAVGEEKTJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1I)Br)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57308-90-4
Record name 2,5-DIBROMO-3,4-DIIODOTHIOPHENE
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